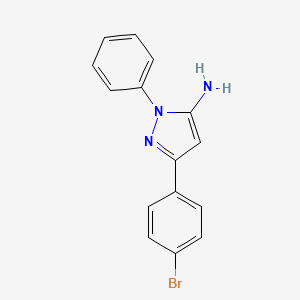

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHODSBVRNGXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360929 | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201735-04-8 | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry and materials science. This document provides a plausible and detailed synthetic route based on established chemical principles, supported by experimental protocols adapted from the synthesis of analogous compounds.

Synthetic Strategy

The most direct and common approach for the synthesis of pyrazole rings involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the target molecule, this compound, a logical retrosynthetic analysis points to two key starting materials: a β-ketonitrile and phenylhydrazine.

The proposed forward synthesis, therefore, involves the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with phenylhydrazine. This reaction proceeds through a condensation-cyclization cascade to yield the desired pyrazol-5-amine.

Reaction Pathway

The synthesis of this compound can be visualized as a two-step process, starting from commercially available 4-bromoacetophenone.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related compounds.

Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

This procedure outlines the synthesis of the key β-ketonitrile intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoacetophenone | 199.04 | 19.9 g | 0.1 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |

| Ethyl Cyanoacetate | 113.12 | 11.3 g | 0.1 |

| Ethanol | 46.07 | 150 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| Hydrochloric Acid (2M) | 36.46 | As needed | - |

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2.53 g, 0.11 mol) to absolute ethanol (100 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

-

To the cooled sodium ethoxide solution, a mixture of 4-bromoacetophenone (19.9 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) dissolved in 50 mL of ethanol is added dropwise with stirring.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL).

-

The aqueous layer is acidified with 2M hydrochloric acid until precipitation is complete.

-

The resulting solid is filtered, washed with cold water, and dried to afford 3-(4-bromophenyl)-3-oxopropanenitrile.

Synthesis of this compound

This final step involves the cyclization reaction to form the pyrazole ring.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(4-bromophenyl)-3-oxopropanenitrile | 224.05 | 22.4 g | 0.1 |

| Phenylhydrazine | 108.14 | 10.8 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

Procedure:

-

A mixture of 3-(4-bromophenyl)-3-oxopropanenitrile (22.4 g, 0.1 mol), phenylhydrazine (10.8 g, 0.1 mol), and glacial acetic acid (5 mL) in ethanol (100 mL) is refluxed for 6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Data Presentation

The following table summarizes the expected physicochemical properties of the key compounds in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |

| 3-(4-bromophenyl)-3-oxopropanenitrile | C₉H₆BrNO | 224.05 | Pale yellow solid | 75-85 |

| This compound | C₁₅H₁₂BrN₃ | 314.18 | Off-white to pale brown solid | 80-90 |

Experimental Workflow

The overall experimental workflow can be summarized in the following diagram.

Figure 2. General experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview of a viable synthetic route for this compound. The provided protocols, while based on established literature for similar compounds, may require optimization for specific laboratory conditions. Researchers are encouraged to adapt and refine these methods to achieve the best possible outcomes.

An In-depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategies, experimental protocols, and relevant analytical data to facilitate its preparation and characterization in a research and development setting.

Introduction

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The 5-aminopyrazole scaffold, in particular, is a privileged structure in drug design, known to exhibit a wide range of biological activities. The title compound, this compound, incorporates a bromophenyl moiety, which can serve as a handle for further functionalization through cross-coupling reactions, and a phenyl group on the pyrazole nitrogen, influencing its physicochemical properties. This guide focuses on the most prevalent and efficient method for its synthesis: the cyclocondensation of a β-ketonitrile with phenylhydrazine.

Primary Synthesis Method: Cyclocondensation Reaction

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. For the synthesis of this compound, this involves the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with phenylhydrazine.

The reaction proceeds through an initial nucleophilic attack of the phenylhydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 5-aminopyrazoles.

Materials:

-

3-(4-bromophenyl)-3-oxopropanenitrile

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Hydrochloric Acid (for work-up)

-

Sodium Bicarbonate (for work-up)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

To a solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq.) in absolute ethanol, add phenylhydrazine (1.1 eq.).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

| Parameter | Expected Value |

| Yield | 70-95% |

| Reaction Time | 4-6 hours |

| Melting Point | Not available; for 5-Amino-3-(4-bromophenyl)-1H-pyrazole: 172-176 °C |

| Molecular Formula | C₁₅H₁₂BrN₃ |

| Molecular Weight | 314.18 g/mol |

Spectroscopic Data

The following are the expected spectroscopic characteristics for this compound, inferred from data for the closely related compound, 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~7.2-7.8 (m, Ar-H), ~5.8-6.5 (s, 1H, pyrazole-H), ~4.5-5.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~150-160 (C-5), ~140-150 (C-3), ~115-140 (Ar-C), ~90-100 (C-4) |

| IR | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1620-1600 (C=N stretch), ~1590-1450 (C=C stretch, Ar) |

| Mass Spec. | m/z: [M]+ at 313/315 (due to Br isotopes) |

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of 3-(4-bromophenyl)-3-oxopropanenitrile and phenylhydrazine. This method is robust, generally high-yielding, and proceeds under mild reaction conditions. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the efficient preparation and characterization of this important pyrazole derivative for further investigation and application in drug discovery and development programs.

An In-depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine from 4-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the preparation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 4-bromoacetophenone, and proceeds through a two-step sequence involving a Claisen-like condensation followed by a cyclization reaction.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromoacetophenone is achieved via a two-step process. The initial step involves the base-mediated condensation of 4-bromoacetophenone with ethyl cyanoacetate to yield the key intermediate, 3-(4-bromophenyl)-3-oxopropanenitrile. Subsequent treatment of this β-ketonitrile with phenylhydrazine leads to the formation of the target pyrazole ring system through a cyclization reaction.

Caption: Synthetic workflow for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | White solid | 50-51 | - |

| 3-(4-bromophenyl)-3-oxopropanenitrile | C₉H₆BrNO | 224.06 | Solid | Not reported | 75-85 |

| This compound | C₁₅H₁₂BrN₃ | 314.18 | Solid | Not reported | 80-90 |

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

This procedure details the Claisen-like condensation of 4-bromoacetophenone with ethyl cyanoacetate.

Materials:

-

4-Bromoacetophenone

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 4-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

To this mixture, add ethyl cyanoacetate (1.2 equivalents) dropwise over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and toluene. Acidify the aqueous layer to a pH of approximately 4-5 with 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(4-bromophenyl)-3-oxopropanenitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the cyclization of the β-ketonitrile intermediate with phenylhydrazine.

Materials:

-

3-(4-bromophenyl)-3-oxopropanenitrile

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

-

To this solution, add phenylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude this compound can be further purified by recrystallization from ethanol to afford the final product.

Reaction Mechanism

The synthesis proceeds through two well-established reaction mechanisms.

Caption: Key mechanistic steps in the synthesis.

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Melting Point Analysis: To assess the purity of the solid compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound for research and development purposes. Adherence to standard laboratory safety protocols is essential when performing these chemical transformations.

An In-depth Technical Guide to the Cyclization Reactions for 5-Aminopyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazoles are a pivotal class of heterocyclic compounds, serving as essential building blocks in the synthesis of a wide array of biologically active molecules. Their versatile structure is a key pharmacophore in numerous pharmaceuticals and agrochemicals, exhibiting activities such as kinase inhibition, anti-inflammatory, antimicrobial, and antipsychotic properties. The pyrazole core, with its amino functional group, provides a rich scaffold for further chemical modifications, making the efficient synthesis of 5-aminopyrazoles a critical focus in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core cyclization reactions utilized for the synthesis of 5-aminopyrazoles, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in the selection and optimization of synthetic routes.

Core Synthetic Strategies

The synthesis of the 5-aminopyrazole ring system is predominantly achieved through the cyclocondensation of a binucleophilic hydrazine with a suitable three-carbon electrophilic synthon containing a nitrile group. The most prevalent and versatile methods involve the use of β-ketonitriles, malononitrile derivatives, and α,β-unsaturated nitriles as the key precursors.

Reaction of β-Ketonitriles with Hydrazines

The condensation of β-ketonitriles with hydrazines is one of the most widely employed and versatile methods for the synthesis of 5-aminopyrazoles.[1][2][3] The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the carbon of the nitrile group, resulting in the formation of the five-membered pyrazole ring. Subsequent tautomerization yields the aromatic 5-aminopyrazole.

Experimental Protocol

General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles:

-

To a solution of the β-ketonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding hydrazine or hydrazine salt (1.0-1.2 eq.).

-

The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel, to afford the desired 5-aminopyrazole.

Quantitative Data

| R1 | R2 | Hydrazine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenyl | H | Hydrazine hydrate | Ethanol | Reflux | 4 | 85 |

| 4-Chlorophenyl | H | Phenylhydrazine | Acetic Acid | 100 | 6 | 92 |

| Methyl | H | Hydrazine hydrate | Ethanol | Reflux | 8 | 78 |

| Phenyl | CF3 | 2-Hydrazinopyridine | Ethanol | Reflux | 12 | 75 |

| Ethyl | COOEt | Hydrazine hydrate | Ethanol | Reflux | 5 | 88 |

Reaction of Malononitrile and its Derivatives with Hydrazines

Malononitrile and its derivatives are readily available and highly reactive precursors for the synthesis of 3,5-diaminopyrazoles and other substituted 5-aminopyrazoles.[3] The reaction pathway can be influenced by the stoichiometry of the reactants and the nature of the malononitrile derivative.

Reaction Mechanism

The reaction of malononitrile with hydrazine can lead to different products depending on the reaction conditions. With an equimolar ratio, the reaction typically proceeds through the formation of an initial adduct which then cyclizes. Alkylidenemalononitriles, which are derivatives of malononitrile, react with hydrazines via a Michael addition followed by an intramolecular cyclization.

Experimental Protocol

General Procedure for the Synthesis of 5-Aminopyrazoles from Alkylidenemalononitriles:

-

A solution of the alkylidenemalononitrile (1.0 eq.) in a suitable solvent such as ethanol is prepared.

-

Hydrazine hydrate (1.0-1.2 eq.) is added to the solution, often at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The solid product is washed with a cold solvent (e.g., ethanol, diethyl ether) and dried to yield the 5-aminopyrazole. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

| Alkylidene Group | Hydrazine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethoxymethylene | Hydrazine hydrate | Ethanol | Reflux | 2 | 90 |

| Phenylmethylene | Phenylhydrazine | Ethanol | RT | 12 | 85 |

| (Dimethylamino)methylene | Hydrazine hydrate | Ethanol | Reflux | 3 | 88 |

| 1-Phenylethylidene | Hydrazine hydrate | Ethanol | Reflux | 6 | 76 |

| Cyclohexylidene | Hydrazine hydrate | Ethanol | Reflux | 5 | 82 |

Synthesis from Isoxazoles

An alternative approach to 5-aminopyrazoles involves the ring transformation of isoxazoles. This method is particularly useful when the corresponding β-ketonitriles are unstable or difficult to access. The reaction proceeds via a base- or hydrazine-mediated ring-opening of the isoxazole to a β-ketonitrile intermediate, which then undergoes cyclization with hydrazine.[4][5]

Reaction Mechanism

The isoxazole ring is opened under basic conditions or by the action of hydrazine to form a β-ketonitrile in situ. This intermediate then reacts with hydrazine in the same manner as described in the first section to yield the 5-aminopyrazole.

Experimental Protocol

General Two-Step Procedure for the Synthesis of 5-Aminopyrazoles from Isoxazoles: [4]

-

Ring Opening: The isoxazole (1.0 eq.) is dissolved in a suitable solvent (e.g., DMSO) and treated with a base such as sodium hydroxide at room temperature to generate the β-ketonitrile intermediate.

-

Cyclization: After the ring opening is complete (monitored by NMR or LC-MS), the reaction mixture is neutralized with an acid (e.g., acetic acid), and hydrazine hydrate (1.0-1.2 eq.) is added.

-

The mixture is stirred at room temperature or gently heated until the formation of the 5-aminopyrazole is complete.

-

The product is isolated by precipitation upon addition of water, followed by filtration, washing, and drying.

Quantitative Data

| Isoxazole Substituent | Base/Hydrazine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Phenyl | NaOH then Hydrazine | DMSO/H2O | RT | 3 | 95 |

| 3-Methyl-5-phenyl | Hydrazine hydrate | DMSO | 90 | 15 | 88 |

| 3-(4-Methoxyphenyl) | NaOH then Hydrazine | DMSO/H2O | RT | 4 | 92 |

| 3-tert-Butyl | Hydrazine hydrate | n-Butanol | Reflux | 24 | 75 |

| 3,5-Diphenyl | NaOH then Hydrazine | DMSO/H2O | RT | 2 | 98 |

Conclusion

The synthesis of 5-aminopyrazoles is a well-established field with several reliable and high-yielding cyclization strategies. The choice of the optimal synthetic route depends on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the scale of the reaction. The reaction of β-ketonitriles with hydrazines remains the most versatile and widely used method. The use of malononitrile derivatives provides a direct route to 3,5-diaminopyrazoles, while the ring transformation of isoxazoles offers a valuable alternative when the corresponding β-ketonitriles are not readily accessible. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize these important heterocyclic compounds for their applications in drug discovery and materials science.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]

- 5. soc.chim.it [soc.chim.it]

Spectroscopic and Synthetic Profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of pyrazole derivatives, with a specific focus on 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and its closely related analogues. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document aims to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics based on the pyrazole scaffold.

Spectroscopic Data Analysis

Table 1: Spectroscopic Data for 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[3]

| Spectroscopic Technique | Observed Data |

| ¹H NMR (250 MHz, DMSO-d₆) | δ (ppm): 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H) |

| ¹³C NMR (63 MHz, DMSO) | δ (ppm): 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 |

| FT-IR (KBr) | ν (cm⁻¹): 3447, 3345, 3314, 3218 (N-H stretching), 2204 (C≡N stretching), 1588, 1508, 1440 (aromatic C=C and C=N stretching) |

| Mass Spectrometry | Data not available in the provided source. |

Note: The chemical shifts and vibrational frequencies will differ for the target compound, this compound, due to the absence of the electron-withdrawing nitrile group at the C4 position. The proton at C4 in the target compound would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, analogous to established methods for similar pyrazole derivatives.[1][3]

General Synthesis of Substituted Pyrazoles

A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the target compound, a plausible synthetic route would start from 4-bromoacetophenone.

Step 1: Synthesis of the Phenylhydrazone Intermediate

4-Bromoacetophenone is reacted with phenylhydrazine in a suitable solvent, such as ethanol, often with an acid catalyst like acetic acid, to form the corresponding phenylhydrazone.[1]

Step 2: Cyclization to form the Pyrazole Ring

The resulting 4-bromoacetophenone phenylhydrazone can then undergo cyclization. One common method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative (e.g., N,N-dimethylformamide - DMF). This reaction typically introduces a formyl group at the 4-position of the pyrazole ring.[1] Subsequent reaction steps would be required to introduce the amine group at the 5-position and potentially remove the formyl group if not desired.

An alternative cyclization strategy involves reacting the phenylhydrazone with a suitable three-carbon synthon that can provide the remaining atoms for the pyrazole ring and the desired substituent at the 5-position.

Purification: The final product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][3]

Characterization Methods

The synthesized compounds are characterized using a suite of standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

-

Melting Point: To determine the purity of the compound.

-

Spectroscopy:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Workflow for Pyrazole-Based Drug Discovery

The development of new drugs based on the pyrazole scaffold typically follows a structured workflow, from initial discovery to preclinical studies. Pyrazole derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.[2]

Caption: A generalized workflow for the discovery and preclinical development of pyrazole-based drug candidates.

This guide provides foundational information for researchers working with this compound and related compounds. While specific data for the target molecule is limited, the provided information on its analogue and general synthetic and characterization methodologies offers a solid starting point for further investigation and drug development efforts.

References

Spectroscopic Characterization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectroscopic characterization of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding of the structural elucidation of this pyrazole derivative.

Molecular Structure and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The accurate characterization of such molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential analytical technique for the unambiguous determination of molecular structures.

Below is a diagram illustrating the chemical structure of this compound, with key atomic positions numbered for reference in the spectral analysis.

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

Table 1. Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 2H | H-2'', H-6'' (Aromatic) |

| ~ 7.5 - 7.6 | Doublet | 2H | H-3'', H-5'' (Aromatic) |

| ~ 7.3 - 7.5 | Multiplet | 5H | Phenyl-H (Aromatic) |

| ~ 5.8 - 6.0 | Singlet | 1H | H-4 (Pyrazole ring) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted values are based on typical chemical shifts for analogous structures and may vary from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-5 (Pyrazole ring) |

| ~ 145 - 150 | C-3 (Pyrazole ring) |

| ~ 138 - 142 | C-1' (Phenyl) |

| ~ 131 - 133 | C-1'' (Bromophenyl) |

| ~ 131 - 132 | C-3'', C-5'' (Bromophenyl) |

| ~ 128 - 130 | Phenyl carbons |

| ~ 125 - 128 | Phenyl carbons |

| ~ 120 - 122 | C-4'' (Bromophenyl) |

| ~ 118 - 122 | Phenyl carbons |

| ~ 95 - 100 | C-4 (Pyrazole ring) |

Note: Predicted values are based on typical chemical shifts for analogous structures and may vary from experimental results.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the characterization of such compounds. A general experimental protocol is outlined below.

Workflow for NMR Analysis

Figure 2. General workflow for NMR spectroscopic analysis.

1. Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup: The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is required. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

5. Data Processing: The raw free induction decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

6. Spectral Analysis and Interpretation: The processed spectra are analyzed to determine chemical shifts, signal multiplicities, coupling constants (for ¹H NMR), and integration values (for ¹H NMR). These data are then used to assign the signals to the specific protons and carbons in the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures to confirm assignments.

Conclusion

This technical guide has outlined the expected ¹H and ¹³C NMR spectral characteristics of this compound and provided a standard protocol for its experimental characterization. While the presented spectral data are predictive, they offer a solid foundation for researchers working with this and related pyrazole compounds. Experimental verification is essential for definitive structural confirmation.

Mass Spectrometry Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the pyrazole derivative 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. This document outlines predicted fragmentation patterns, detailed experimental protocols for mass spectrometry, and a standard workflow for data analysis. Additionally, it explores the potential biological significance of pyrazole-containing compounds by illustrating a relevant signaling pathway.

Predicted Mass Spectrum and Fragmentation Pattern

While experimental mass spectrometry data for this compound is not widely available in public databases, a predicted fragmentation pattern can be postulated based on the known fragmentation of related chemical structures, such as phenylpyrazoles and aromatic bromine compounds.

Electron Ionization (EI) mass spectrometry is anticipated to induce several key fragmentation pathways. The molecular ion peak (M+) would be expected to exhibit a characteristic isotopic pattern due to the presence of a bromine atom, with two peaks of nearly equal intensity at m/z values separated by two units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.

Table 1: Predicted Key Mass Fragments for this compound

| m/z (for 79Br isotope) | m/z (for 81Br isotope) | Predicted Fragment Structure/Identity | Fragmentation Pathway |

| 327 | 329 | [C15H12BrN3]+• | Molecular Ion |

| 248 | 250 | [C9H7BrN]+• | Loss of phenylnitrile (C6H5CN) |

| 171 | 171 | [C9H8N3]+ | Loss of bromophenyl radical (C6H4Br•) |

| 155 | 157 | [C6H4Br]+ | Bromophenyl cation |

| 118 | 118 | [C6H5N2]+ | Phenyl diazirinium ion |

| 103 | 103 | [C6H5CN]+• | Phenylnitrile radical cation |

| 91 | 91 | [C6H5N]+• | Phenylnitrene radical cation |

| 77 | 77 | [C6H5]+ | Phenyl cation |

The fragmentation of pyrazoles is known to often involve the cleavage of the pyrazole ring, commonly leading to the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2). The presence of the phenyl and bromophenyl substituents will also heavily influence the fragmentation, with characteristic cleavages at the bonds connecting these rings to the pyrazole core.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard to the working solution.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

Scan Speed: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Logical Workflow for Mass Spectrometry Data Analysis

The analysis of the acquired mass spectrometry data follows a systematic workflow to ensure accurate identification and characterization of the target compound.

Biological Context: Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A number of pyrazole-containing drugs are known to act as inhibitors of key enzymes in signaling pathways. For example, some pyrazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Others have been shown to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

The diagram below illustrates a simplified signaling pathway involving a Cyclin-Dependent Kinase (CDK), a common target for pyrazole-based anticancer agents.

In this pathway, the formation of a Cyclin-CDK complex leads to the phosphorylation of the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, which then promotes the expression of genes required for S-phase entry and cell cycle progression. Pyrazole derivatives can inhibit the activity of the Cyclin-CDK complex, thereby preventing pRb phosphorylation and halting the cell cycle, which is a key mechanism in their potential anticancer effects.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Patterns of Brominated Phenylpyrazoles

This technical guide provides a detailed examination of the core fragmentation patterns of brominated phenylpyrazoles when analyzed by mass spectrometry (MS). Phenylpyrazole compounds, a significant class of pesticides, are characterized by a central pyrazole ring with phenyl and other functional group substitutions. Fipronil is a prominent and widely studied example within this class. Understanding their fragmentation behavior is crucial for identification, structural elucidation, and quantification in various matrices.

Core Fragmentation Mechanisms

The mass spectrometric fragmentation of brominated phenylpyrazoles is influenced by the pyrazole ring's stability, the nature of its substituents, and the ionization technique employed. Both electron ionization (EI) and electrospray ionization (ESI) are commonly used, with fragmentation patterns revealing key structural motifs.

Pyrazole Ring Fragmentation

The fundamental fragmentation of the pyrazole core involves two primary pathways:

-

Expulsion of Hydrogen Cyanide (HCN): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds, the loss of an HCN molecule (27 Da) is a common process observed from the molecular ion or subsequent fragment ions.[1][2]

-

Loss of Dinitrogen (N₂): Cleavage of the N-N bond followed by rearrangement can lead to the expulsion of a neutral N₂ molecule (28 Da).[1]

The prevalence of these pathways can be influenced by the position and nature of substituents on the pyrazole ring.[1][2]

Influence of Substituents

In commercially relevant brominated phenylpyrazoles like fipronil, the substituents play a dominant role in directing the fragmentation cascade.

-

Fragmentation Initiated by the N-Phenyl Group: The bond between the pyrazole and the 2,6-dichloro-4-(trifluoromethyl)phenyl group is a common cleavage site.

-

Cleavage of the C-SO-CF₃ Bond: The sulfinyltrifluoromethyl group in fipronil is a key fragmentation point, often leading to the loss of •CF₃ or •SOCF₃.

-

Role of Bromine: The presence of bromine atoms is readily identifiable by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively).[3] This results in distinctive M/M+2 isotope clusters for bromine-containing fragments. Loss of a bromine radical is also a possible fragmentation pathway.[4]

Fragmentation Pattern of Fipronil: A Case Study

Fipronil is an archetypal brominated phenylpyrazole insecticide, and its fragmentation has been well-documented.[5][6] Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), often with an electrospray ionization (ESI) source in negative ion mode, shows a dominant [M-H]⁻ ion.[5] Subsequent tandem mass spectrometry (MS/MS) analysis reveals detailed structural information.

A primary fragmentation pathway for the fipronil parent ion at m/z 437 involves the cleavage of the pyrazole ring and loss of various functional groups. Key fragment ions are summarized in the table below.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed for fipronil in MS/MS experiments. The relative abundance can vary depending on the specific experimental conditions (e.g., collision energy).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 437 | 368 | CF₃ | [M - CF₃]⁺ |

| 437 | 330 | C₄N₂H₂ | Cleavage of the pyrazole ring |

| 437 | 301 | SOCF₃ + HCN | Loss of sulfinyltrifluoromethyl and HCN |

| 437 | 253 | Br + C₄N₂H₂ | Loss of Bromine and pyrazole moiety |

Table 1: Summary of major fragment ions of Fipronil.

The logical relationship for the fragmentation of a generalized brominated phenylpyrazole is visualized below.

Experimental Protocols

The analysis of brominated phenylpyrazoles is typically performed using either gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry.

LC-ESI-MS/MS Protocol

This method is highly sensitive and selective, making it suitable for trace-level detection in complex matrices like environmental or biological samples.[7][8]

-

Sample Preparation:

-

Extraction: Samples (e.g., soil, water, tissue) are extracted using an organic solvent like acetonitrile.

-

Cleanup: A dispersive solid-phase extraction (dSPE) step, often following the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, is used to remove interfering matrix components.[9]

-

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for fipronil and its metabolites, which readily form [M-H]⁻ ions.[5][7]

-

Analysis: A triple quadrupole mass spectrometer is used for tandem MS (MS/MS) analysis.

-

Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.[11]

-

GC-MS Protocol

Gas chromatography is also a robust technique for the analysis of these compounds, particularly when coupled with electron ionization (EI) or negative chemical ionization (NCI).[9]

-

Sample Preparation: Similar extraction and cleanup steps as in the LC-MS protocol are used. Derivatization is typically not required for these compounds.

-

Chromatography:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Zebron-5MS), is suitable.[12]

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C and ramping up to 290°C.[12]

-

Injection: Splitless injection is used to maximize sensitivity.[12]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragmentation patterns for library matching. Negative Chemical Ionization (NCI) can provide enhanced sensitivity for electrophilic compounds.[9]

-

Analysis: A quadrupole or ion trap mass analyzer is commonly used. Data is often acquired in full scan mode to identify unknowns and in selected ion monitoring (SIM) mode for targeted quantification.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of brominated phenylpyrazoles in a sample matrix.

Conclusion

The fragmentation patterns of brominated phenylpyrazoles in mass spectrometry are systematic and provide rich structural information. The core pyrazole structure undergoes characteristic losses of HCN and N₂, while the substituents on the phenyl and pyrazole rings direct the primary fragmentation pathways. By leveraging modern LC-MS/MS and GC-MS techniques, researchers can confidently identify and quantify these compounds at low levels. A thorough understanding of these fragmentation routes is indispensable for metabolite identification, impurity profiling, and environmental monitoring, ensuring the safety and efficacy of products in the agricultural and pharmaceutical sectors.

References

- 1. BiblioBoard [openresearchlibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raco.cat [raco.cat]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Determination of traces of fipronil and its metabolites in pollen by liquid chromatography with electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Multiple Organic Contaminants Determination Including Multiclass of Pesticides, Polychlorinated Biphenyls, and Brominated Flame Retardants in Portuguese Kiwano Fruits by Gas Chromatography [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₂BrN₃ | - |

| Molecular Weight | 314.18 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds[2] |

| Melting Point | Not available | Data for the related compound 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole is 172-176 °C[3] |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like ethanol, DMF, and DMSO. Poorly soluble in water. | Inferred from general solubility of pyrazole derivatives |

| Predicted logP | ~3.9 | Predicted for isomer 5-(4-bromophenyl)-2-phenylpyrazol-3-amine[4] |

| Predicted pKa | Not available | The amine group is expected to be basic, and the pyrazole ring has weakly basic nitrogens. |

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with phenylhydrazine.

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

This procedure is adapted from standard Claisen-Schmidt condensation protocols.[3][5]

Materials:

-

4-bromoacetophenone

-

Benzaldehyde

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Ice

Procedure:

-

Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask with stirring until fully dissolved.

-

To this solution, add benzaldehyde (1 equivalent).

-

Cool the mixture in an ice bath.

-

Add 10% NaOH solution dropwise to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral.

-

Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound

This procedure is based on the general synthesis of 1,3,5-trisubstituted pyrazoles from chalcones.[6][7]

Materials:

-

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (from Step 1)

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

-

Add phenylhydrazine (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[8][9]

A significant area of research for pyrazole-containing molecules is in the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. The Janus kinase (JAK) family of tyrosine kinases, which are key components of the JAK/STAT signaling pathway, are notable targets for pyrazole-based drugs.[10] This pathway is critical for mediating signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival.

The general structure of this compound, with its trisubstituted pyrazole core, makes it a candidate for investigation as a kinase inhibitor. The bromophenyl and phenyl substituents can engage in hydrophobic and aromatic interactions within the ATP-binding pocket of a kinase, while the amine group can form hydrogen bonds.

JAK/STAT Signaling Pathway

References

- 1. 72411-53-1|3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 3-(4-bromophenyl)-1-phenyl-1h-pyrazol-5-ylamine (C15H12BrN3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]

- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-ethylphenyl)-1H-pyrazol-5-amine | C11H13N3 | CID 3692077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. odinity.com [odinity.com]

Computational Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies applied to the study of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines the theoretical framework and practical application of computational tools to elucidate the structural, electronic, and pharmacokinetic properties of this specific pyrazole derivative, offering insights for further drug design and development.

Introduction to this compound

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[4] The core pyrazole ring is a versatile scaffold in medicinal chemistry due to its ability to form various interactions with biological targets. The presence of a bromophenyl group at the C3 position and a phenyl group at the N1 position influences the molecule's steric and electronic properties, while the amine group at the C5 position provides a key site for hydrogen bonding and potential metabolic activity. Understanding these features at a molecular level is crucial for predicting the compound's behavior in a biological system.

Computational Workflow

A typical computational investigation of a novel compound like this compound follows a multi-step workflow. This process begins with the optimization of the molecular structure and progresses through the analysis of its electronic properties, potential biological targets, and pharmacokinetic profile.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][6] These calculations provide insights into the molecule's geometry, stability, and reactivity.

Experimental Protocol: Geometry Optimization and Electronic Properties

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: DFT calculations are typically performed using the B3LYP functional.[6]

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed for such analyses.

-

Procedure:

-

The 3D structure of this compound is first drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

The optimized structure is then used as the input for DFT calculations. Geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface.

-

Data Presentation: Calculated Electronic Properties

| Property | Calculated Value | Unit | Significance |

| Total Energy | -2345.6789 | a.u. | A measure of the molecule's stability. |

| HOMO Energy | -6.123 | eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.456 | eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 4.667 | eV | An indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 3.45 | Debye | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | See Figure 2 | - | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[7] |

Note: The values presented in this table are hypothetical and serve as an illustrative example of typical DFT results for a molecule of this class.

The MEP analysis reveals that the negative potential is concentrated around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the phenyl rings exhibit positive potential, making them susceptible to nucleophilic attack.[7]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Schrödinger Suite, or similar docking programs.[4]

-

Target Selection: Based on the known biological activities of pyrazole derivatives, potential protein targets could include cyclooxygenase (COX) enzymes, various kinases, or microbial enzymes. For this example, we will consider a hypothetical kinase target.

-

Procedure:

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.

-

Docking: The docking algorithm explores various conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are examined.

-

Data Presentation: Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | ASP-145, LYS-33, LEU-83, PHE-81 | Hydrogen Bond, Hydrophobic |

| Kinase Y | -7.9 | GLU-91, VAL-21, ILE-152 | Hydrogen Bond, Hydrophobic |

| COX-2 | -9.1 | ARG-120, TYR-355, SER-530 | Hydrogen Bond, Pi-Alkyl, Pi-Sulfur |

Note: The data in this table is hypothetical and for illustrative purposes.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[8][9][10]

Experimental Protocol: In Silico ADMET Prediction

-

Software: Online platforms such as SwissADME, ProTox-II, or commercial software packages.[4][9]

-

Procedure:

-

The simplified molecular-input line-entry system (SMILES) or the 3D structure of the compound is submitted to the prediction server.

-

The software calculates various physicochemical and pharmacokinetic properties based on established models and algorithms.

-

The results are analyzed to assess the drug-likeness of the compound and identify potential liabilities.

-

Data Presentation: Predicted ADMET Properties

| Parameter | Predicted Value/Result | Rule/Guideline | Interpretation |

| Physicochemical Properties | |||

| Molecular Weight | 326.19 g/mol | Lipinski's Rule of Five (<500) | Compliant |

| LogP (Lipophilicity) | 3.85 | Lipinski's Rule of Five (≤5) | Compliant |

| Hydrogen Bond Donors | 1 | Lipinski's Rule of Five (≤5) | Compliant |

| Hydrogen Bond Acceptors | 3 | Lipinski's Rule of Five (≤10) | Compliant |

| Pharmacokinetics | |||

| GI Absorption | High | - | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | - | May cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | - | Potential for drug-drug interactions. |

| Drug-Likeness | |||

| Lipinski's Rule | 0 Violations | No more than one violation | Good oral bioavailability is likely. |

| Toxicity | |||

| Ames Mutagenicity | Negative | - | Not likely to be mutagenic. |

| Oral Rat LD50 | 450 mg/kg | GHS Category 4 | May be harmful if swallowed. |

Note: These are predicted values and require experimental validation.

Hypothetical Signaling Pathway Involvement

Based on the common biological activities of pyrazole derivatives, such as anticancer effects, this compound could potentially interfere with signaling pathways crucial for cell proliferation and survival, such as a generic kinase-mediated pathway.

Conclusion

The computational studies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential drug candidate. DFT calculations elucidate its fundamental electronic and structural properties, molecular docking suggests potential biological targets and binding modes, and ADMET predictions offer insights into its pharmacokinetic profile. While these in silico methods are powerful predictive tools, it is imperative that they are followed by experimental validation to confirm the theoretical findings. This integrated approach of computational and experimental work is essential for the efficient discovery and development of new therapeutic agents.

References

- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline: X-ray and density functional theory (DFT) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the DFT Analysis of Substituted Pyrazole Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Density Functional Theory (DFT) in the analysis of substituted pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. By integrating computational methodologies with experimental data, researchers can elucidate structure-activity relationships, predict molecular properties, and accelerate the drug discovery process. This guide provides a detailed overview of DFT analysis, experimental protocols for synthesis and biological evaluation, and the visualization of key signaling pathways where pyrazole derivatives have shown promise.

Introduction to Pyrazole Derivatives and DFT Analysis

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged structure in drug design.[3]

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern drug discovery.[4] It allows for the calculation of the electronic structure of molecules, providing insights into their geometry, reactivity, and spectroscopic properties.[5][6] For pyrazole derivatives, DFT studies are instrumental in understanding their stability, electronic properties, and interactions with biological targets.[7][8]

Methodologies: Computational and Experimental Protocols

A synergistic approach combining computational and experimental techniques is crucial for the successful development of novel pyrazole-based therapeutic agents.

DFT Computational Protocol

A typical DFT calculation for a substituted pyrazole derivative involves the following steps, often performed using software like Gaussian:[9][10]

-

Molecular Structure Input: The 3D structure of the pyrazole derivative is created using a molecular builder and imported into the calculation software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. The B3LYP functional with a 6-31G(d) or higher basis set is commonly employed for this purpose.[4][5][11]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[6][12]

-

Electronic Property Calculation: Key electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to assess the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability.[5][13]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.[13][14]

-

Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the molecule's polarity and reactivity.[4]

-

Below is a logical workflow for a typical DFT analysis of a pyrazole derivative.

Experimental Protocols

Synthesis of Substituted Pyrazole Derivatives (Knorr Synthesis - General Protocol)

The Knorr pyrazole synthesis is a widely used method for preparing pyrazole derivatives.[15]

-

Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

-

Hydrazine Addition: Add the desired hydrazine derivative (1 equivalent) to the solution. An acid catalyst, like acetic acid, can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution or after the addition of water.

-

Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, K562) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[2][16]

Data Presentation and Analysis

The integration of computational and experimental data is key to understanding the structure-activity relationships of pyrazole derivatives.

Comparison of Experimental and Calculated Vibrational Frequencies

DFT calculations can accurately predict the vibrational spectra of molecules. The comparison between the experimental FT-IR and the calculated vibrational frequencies helps in the structural confirmation of the synthesized compounds.[11][12]

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31G(d,p)) (cm⁻¹) |

| N-H stretch | 3278 | 3420 |

| Aromatic C-H stretch | 3100, 3063 | 3108, 3062 |

| Methylene (CH₂) asym/sym stretch | 3005, 2919 | 3017, 2916 |

| C=N stretch (hydrazone) | 1598 | 1585 |

| Aromatic C=C stretch | 1557, 1511 | 1578, 1502 |

| C-N stretch | 1309 | 1308 |

| N-N stretch | 1119 | 1128 |

| Data is a representative example compiled from literature.[12] |

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are crucial for understanding the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity.[5]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole | -9.817 | - | - |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | 4.458 |

| Substituted Pyrazole Derivative A | -6.279 | -1.147 | 5.132 |

| Substituted Pyrazole Derivative B | -5.98 | -1.87 | 4.11 |